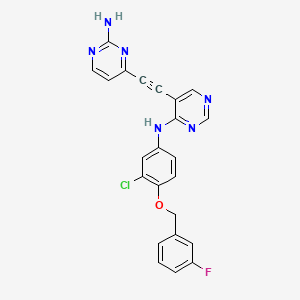
N-(4-(3-fluorobenzyloxy)-3-chlorophenyl)-5-(2-(2-aminopyrimidin-4-yl)ethynyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW799251X is a chemical compound known for its role as an inhibitor of epidermal growth factor receptor and ErbB2. The molecular formula of GW799251X is C23H16ClFN6O, and it consists of 23 carbon atoms, 16 hydrogen atoms, 6 nitrogen atoms, 1 oxygen atom, 1 fluorine atom, and 1 chlorine atom
Preparation Methods
The synthesis of GW799251X involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled reaction conditions. Industrial production methods for GW799251X may involve large-scale synthesis using automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
GW799251X undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GW799251X has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical assays and studies.
Biology: It is used to study the inhibition of epidermal growth factor receptor and ErbB2 signaling pathways, which are important in cell growth and differentiation.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, where the inhibition of epidermal growth factor receptor and ErbB2 can help control tumor growth.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
GW799251X exerts its effects by inhibiting the activity of epidermal growth factor receptor and ErbB2. These receptors are involved in the regulation of cell growth, differentiation, and survival. By inhibiting these receptors, GW799251X can disrupt the signaling pathways that promote tumor growth and proliferation. The molecular targets of GW799251X include the kinase domains of epidermal growth factor receptor and ErbB2, which are critical for their activity .
Comparison with Similar Compounds
GW799251X is similar to other epidermal growth factor receptor inhibitors, such as afatinib and erlotinib. GW799251X has unique properties that make it distinct from these compounds. For example, it has a different molecular structure and may exhibit different binding affinities and selectivities for its targets. Similar compounds to GW799251X include:
Afatinib: Another epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: An epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.
GW799251X’s unique structure and properties make it a valuable compound for scientific research and therapeutic applications.
Properties
Molecular Formula |
C23H16ClFN6O |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
4-[2-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]pyrimidin-5-yl]ethynyl]pyrimidin-2-amine |
InChI |
InChI=1S/C23H16ClFN6O/c24-20-11-19(6-7-21(20)32-13-15-2-1-3-17(25)10-15)30-22-16(12-27-14-29-22)4-5-18-8-9-28-23(26)31-18/h1-3,6-12,14H,13H2,(H2,26,28,31)(H,27,29,30) |
InChI Key |
WRXRFFUVXFNKGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC=C3C#CC4=NC(=NC=C4)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-benzylindol-3-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10754841.png)
![(4R)-3,7,7-trimethyl-4-phenyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B10754842.png)
![1-[2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-3-(4-methoxyphenyl)urea](/img/structure/B10754851.png)
![N-[(2R,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-(methylaminomethyl)-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]cyclohexanecarboxamide](/img/structure/B10754859.png)
![7-chloro-N-[2-(dimethylamino)ethyl]-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B10754867.png)
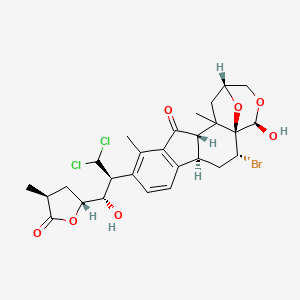
![N-[(2S,3S)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-2-[[methyl-[(1-naphthalenylamino)-oxomethyl]amino]methyl]-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-9-yl]-4-pyridinecarboxamide](/img/structure/B10754875.png)
![1-[[(4S,5R)-8-(2-cyclopentylethynyl)-2-[(2R)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-3-(2,5-difluorophenyl)-1-methylurea](/img/structure/B10754882.png)
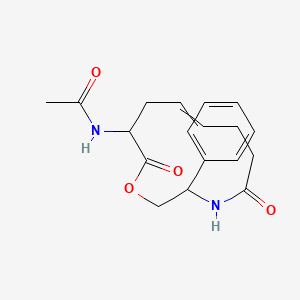
![N-[2-[[cyclohexylcarbamoyl(methyl)amino]methyl]-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-2-(1-methylindol-3-yl)acetamide](/img/structure/B10754896.png)
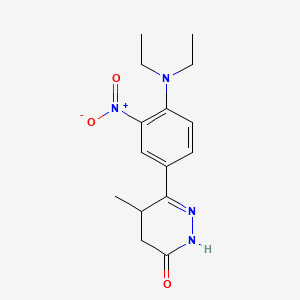
![N-[5-(1-hydroxypropan-2-yl)-3-methyl-2-[[methyl(naphthalen-1-ylcarbamoyl)amino]methyl]-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-9-yl]pyridine-4-carboxamide](/img/structure/B10754907.png)
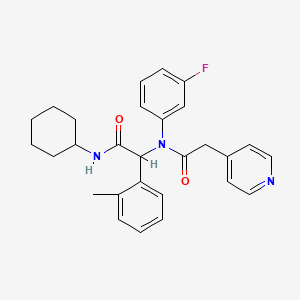
![1-[3-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B10754920.png)
